molecular formula C13H13ClN2O B12656133 1-Benzoyl-1-phenylhydrazine hydrochloride CAS No. 13815-63-9

1-Benzoyl-1-phenylhydrazine hydrochloride

Cat. No.: B12656133
CAS No.: 13815-63-9
M. Wt: 248.71 g/mol
InChI Key: PCDRHQQNUZVJAV-UHFFFAOYSA-N
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Description

NSC 122431: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol , is a chemical compound with the molecular formula C5H5F3N2O This compound is notable for its unique structure, which includes a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves the reaction of ethyl 4,4,4-trifluoromethylacetoacetate with methylhydrazine in ethanol. The reaction is carried out under nitrogen atmosphere at room temperature and then heated to 80°C for 15 hours. After cooling to room temperature, sodium hydroxide is added, and the mixture is stirred for an additional hour. The product is then extracted using ethyl acetate and purified .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the trifluoromethyl group or the pyrazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. For instance, its anti-inflammatory properties could be due to the inhibition of cyclooxygenase enzymes, while its anti-tumor activity might involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide

Comparison: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

CAS No.

13815-63-9

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

N-phenylbenzohydrazide;hydrochloride

InChI

InChI=1S/C13H12N2O.ClH/c14-15(12-9-5-2-6-10-12)13(16)11-7-3-1-4-8-11;/h1-10H,14H2;1H

InChI Key

PCDRHQQNUZVJAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)N.Cl

Origin of Product

United States

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